N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide
Overview
Description
The compound is related to the benzo[d][1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine . It has a molecular formula of C14H14N2O2 . The compound is a derivative of benzo[d][1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of 3-(benzo[d][1,3]dioxol-5-yl)-N-(substituted benzyl)propanamides were designed and synthesized via a Pd-catalyzed C-N cross-coupling . The derivatives were characterized using different spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For instance, the crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline has been reported . The structure was analyzed using single crystal X-ray diffraction method .
Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For instance, a series of 3-(benzo[d][1,3]dioxol-5-yl)-N-(substituted benzyl)propanamides were synthesized via a Pd-catalyzed C-N cross-coupling .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, the molecular formula of benzo[d][1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine is C14H14N2O2 .
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Result of Action
Similar compounds have shown antitumor activities, inducing apoptosis and causing cell cycle arrests in certain cell lines .
Future Directions
Future research could focus on further structural modification of the compound to enhance its activity. For instance, a series of 3-(benzo[d][1,3]dioxol-5-yl)-N-(substituted benzyl)propanamides were designed by replacing the amide moiety of the lead compound with retro-amide moiety . The introduction of a biphenyl moiety into the series afforded compounds with significantly superior activity .
Properties
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-11(2)18(24)20-15-5-6-17(22-21-15)27-9-16(23)19-8-12-3-4-13-14(7-12)26-10-25-13/h3-7,11H,8-10H2,1-2H3,(H,19,23)(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNILOWAGITKKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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